molecular formula C20H20N2OS B2458299 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956706-93-7

3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2458299
CAS No.: 956706-93-7
M. Wt: 336.45
InChI Key: IINZGIZCGJHLGM-UHFFFAOYSA-N
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Description

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a functionalized pyrazole derivative designed for advanced chemical synthesis and drug discovery research. The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules and marketed drugs . This particular compound features a reactive aldehyde group at the 4-position, making it a versatile building block for the construction of more complex molecular architectures through condensation, nucleophilic addition, and multicomponent reactions . The structure is further substituted with a phenyl ring at the 1-position and a 4-(butylsulfanyl)phenyl group at the 3-position. The butylsulfanyl chain may influence the compound's lipophilicity and electronic properties, which can be critical for tuning bioavailability and target interaction in pharmacological applications. Pyrazole-4-carbaldehydes are typically synthesized via the Vilsmeier-Haack formylation reaction, a reliable method for introducing the formyl group onto the pyrazole core . Key Research Applications: This compound serves as a key intermediate in the synthesis of potential therapeutic agents. Research areas include the development of antibacterial, anticancer, and antifungal compounds . It can also be utilized in materials science for the creation of novel organic molecules with potential applications in sensors and organic electronics . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(4-butylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINZGIZCGJHLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to substitute the butylsulfanyl group under basic conditions.

Major Products Formed

    Oxidation: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-[4-(Propylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect the compound’s solubility and interaction with biological targets, distinguishing it from its methyl, ethyl, and propyl analogs.

Biological Activity

3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The compound can be synthesized through methods such as Suzuki-Miyaura coupling, which allows for the introduction of the butylsulfanyl group onto the phenyl ring of the pyrazole structure. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been documented across various studies:

Antimicrobial Activity

Several studies have reported that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus.

CompoundActivityTarget Organisms
This compoundAntimicrobialE. coli, S. aureus
Reference CompoundAntimicrobialStandard drugs (e.g., ampicillin)

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is notable, with compounds demonstrating inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies indicate that this compound may exhibit similar properties, potentially acting as a COX inhibitor.

StudyCompound TestedInhibition (%)
Selvam et al. (2014)This compound76% TNF-α at 10 µM
Dexamethasone (Standard)-86% TNF-α at 1 µM

Antitumor Activity

Research has also highlighted the antitumor effects of pyrazole derivatives. Compounds similar to the target molecule have shown cytotoxic effects on various cancer cell lines, indicating potential for further development in cancer therapy.

Case Studies

A review by Farahat et al. (2022) summarizes various pyrazole derivatives' biological activities, emphasizing their role in drug development. The study notes that compounds with similar structures to this compound have been synthesized and tested for their anticancer properties with promising results.

Q & A

Q. What are the established synthetic protocols for 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives?

The synthesis of pyrazole-carbaldehyde derivatives typically involves cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, which are further functionalized via Vilsmeier–Haack reactions to introduce the aldehyde group . Modifications at the 3-position (e.g., sulfanyl or aryl groups) are achieved using nucleophilic substitution or Suzuki–Miyaura coupling . Key steps include controlling reaction temperature (70–100°C) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions.

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for determining the molecular geometry and intermolecular interactions. For instance, single-crystal X-ray diffraction (SCXRD) at 100 K revealed a planar pyrazole ring with a dihedral angle of 15.2° between the phenyl and pyrazole moieties in analogous structures . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehydic proton at δ 9.8–10.2 ppm).
  • FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=S (~650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 351.12).

Q. What biological activities have been reported for pyrazole-carbaldehyde derivatives?

Pyrazole derivatives exhibit broad bioactivity, including antibacterial, antitumor, and anti-inflammatory properties. For example, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed IC₅₀ values of 12–18 µM against MCF-7 and HeLa cell lines . Assays often involve:

  • Antimicrobial testing : Agar diffusion methods against E. coli and S. aureus.
  • Anticancer screening : MTT assays using human cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyrazole-carbaldehydes for specific targets?

SAR studies emphasize substituent effects:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance antitumor activity by increasing electrophilicity and binding to kinase active sites .
  • Butylsulfanyl groups improve lipid solubility, enhancing blood-brain barrier penetration for CNS targets .
  • Aldehyde moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes like COX-2 . Computational docking (e.g., AutoDock Vina) can predict binding modes, validated via IC₅₀ correlations .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions or impurity profiles. To resolve these:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds.
  • Purity verification : HPLC (>98% purity) and elemental analysis to exclude confounding factors .
  • Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges for similar derivatives in ).

Q. What computational methods validate experimental data for pyrazole-carbaldehydes?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational spectra and HOMO-LUMO gaps, which correlate with reactivity. For example, a HOMO-LUMO gap of 4.2 eV in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid aligns with its observed stability under physiological conditions . Molecular dynamics (MD) simulations further assess protein-ligand stability over 100-ns trajectories .

Q. What challenges arise in crystallographic studies of pyrazole-carbaldehydes?

Key challenges include:

  • Crystal polymorphism : Solvent choice (e.g., dioxane vs. ethanol) affects packing motifs. Slow evaporation at 4°C yields suitable single crystals .
  • Disorder in flexible chains : The butylsulfanyl group may exhibit rotational disorder, resolved using restraints in refinement software (e.g., SHELXL) .
  • Weak hydrogen bonds : C–H···O interactions (2.8–3.2 Å) are critical for stabilizing crystal lattices but require high-resolution data (<0.8 Å) for accurate modeling .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) .
  • Bioactivity validation : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead compounds .
  • Data reporting : Include CIF files for crystallographic data (CCDC deposition) and full spectral characterization in supplementary materials .

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